4-(吡咯烷-1-基甲基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

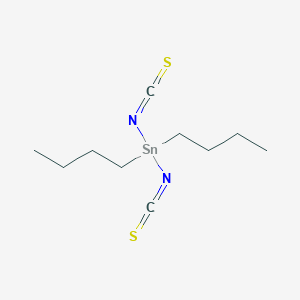

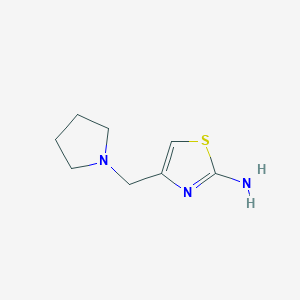

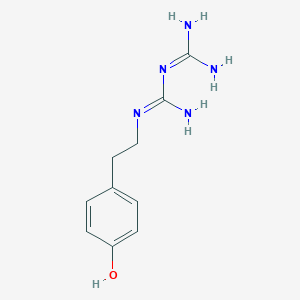

The compound “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in the synthesis of pharmaceuticals . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

While specific synthesis methods for “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

The chemical reactivity of “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” would likely be influenced by the properties of the pyrrolidine and thiazole rings. For example, pyrrolidine rings can undergo various reactions, including functionalization .

科学研究应用

Synthesis and Structural Analysis

This compound is synthesized using the Petasis reaction, which involves the reaction between aldehyde, amine, and boronic acid . The structural properties are analyzed using techniques like FTIR, NMR, and UV-Vis spectrometry, supported by computational spectral studies. Quantum chemical calculations are performed to understand the electronic and structural properties, such as bond lengths and angles, as well as thermodynamic parameters .

Nonlinear Optical (NLO) Properties

The NLO analysis of this compound is significant due to its potential applications in creating new materials for optical data storage and processing. The study of its NLO properties involves examining the HOMO and LUMO energies and other related parameters .

Antiproliferative Activity

Alkylaminophenol compounds, which include the pyrrolidinylmethyl-thiazolamine structure, have been used in cancer treatment due to their antiproliferative action against cancer cells. This makes them valuable as pharmaceutical ingredients .

Antioxidant Properties

The high antioxidant properties of alkylaminophenols suggest that this compound could be used in medical applications where oxidative stress is a concern, such as in the treatment of neurodegenerative diseases .

Drug Discovery and SAR Analysis

The pyrrolidine ring, a part of this compound’s structure, is widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is crucial for target selectivity and drug design .

Enantioselective Binding

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound could have different biological profiles. This is important for the binding mode to enantioselective proteins, which can lead to varied therapeutic effects .

Pharmacokinetic Profile Modification

Derivatives of pyrrolidine, such as the one , are synthesized to modify the pharmacokinetic profile of drug candidates. This includes altering absorption, distribution, metabolism, and excretion (ADME) properties to improve drug efficacy .

Antitumor Activity

Related compounds have shown antitumor activity against specific cancer types, such as lung and CNS cancers. This suggests potential applications of this compound in developing antitumor agents .

未来方向

作用机制

Target of Action

It’s known that pyrrolidine derivatives have been used in the treatment of various human diseases . For instance, some pyrrolidine derivatives have been described as potent inhibitors of myeloid cell leukemia-1 (Mcl-1) protein .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential role of pyrrolidine derivatives in inhibiting mcl-1 protein, it’s plausible that this compound may influence pathways related to cell survival and apoptosis .

Pharmacokinetics

It’s worth noting that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, which might influence the compound’s bioavailability .

Result of Action

If the compound does indeed target mcl-1 protein, it could potentially induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

This compound, like many others with a pyrrolidine scaffold, holds promise for the development of novel therapeutic agents .

属性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNPLJANDOZKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366469 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

CAS RN |

17386-09-3 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)